molecular formula C15H13BrN2O3 B5566686 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-BROMOPHENYL)UREA

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-BROMOPHENYL)UREA

Cat. No.: B5566686
M. Wt: 349.18 g/mol
InChI Key: CHGRVKAZMWPEGV-UHFFFAOYSA-N
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Description

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-bromophenyl)urea is an organic compound characterized by the presence of a benzodioxole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-bromophenyl)urea typically involves the reaction of 3-(2H-1,3-benzodioxol-5-yl)methylamine with 4-bromophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-bromophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-bromophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-bromophenyl)urea involves its interaction with specific molecular targets. The benzodioxole ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-bromophenyl)urea is unique due to the combination of the benzodioxole ring and the bromophenyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGRVKAZMWPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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